8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate
Description
This compound is a pyranocoumarin derivative characterized by a fused pyrano-chromene core. Key structural features include:
- 8,8-Dimethyl groups: Enhance steric bulk and may influence conformational stability .
- 5-Acetate group: Introduces ester functionality, which can impact solubility and metabolic stability .
- 2-Oxo and 9,10-dihydro moieties: Common in coumarin derivatives, these groups are critical for hydrogen bonding and redox activity .
Properties
Molecular Formula |
C22H20O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl) acetate |
InChI |
InChI=1S/C22H20O5/c1-13(23)25-18-12-17-15(9-10-22(2,3)27-17)21-20(18)16(11-19(24)26-21)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
LVGZTLGJOJNKII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC(=O)OC2=C3CCC(OC3=C1)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a solution of a precursor compound in anhydrous N,N-dimethylaniline can be heated at 170°C under an inert atmosphere for a specified duration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring cost-effectiveness, safety, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-((8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy)acetic acid (CAS 1132-78-1)
- Structural Differences : Replaces the 5-acetate with a 5-oxyacetic acid group.
- Implications :
- Biological Activity : Acidic groups may enhance protein binding but reduce blood-brain barrier penetration .
8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione
- Structural Differences : Features a 10-oxo group instead of the 9,10-dihydro moiety.
- Higher melting point (mp ~211–213°C) due to increased crystallinity .
- Synthesis: Prepared via Knoevenagel condensation, differing from the target compound’s acetic acid reflux method .
Dihydroseslin (8,8-Dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one)
- Structural Differences : Lacks the 4-phenyl and 5-acetate groups.
- Implications :
PJ13 and PJ15 (Khellactone Derivatives)
- Structural Differences: PJ13 has an (E)-2-methylbut-2-enoate group; PJ15 has an isobutyl ester.
- Implications :
(5-Methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid
- Structural Differences : Methoxy at C5 and acetic acid at C4 vs. phenyl at C4 and acetate at C5.
- Implications :
Data Tables
Table 1. Physicochemical Properties
Key Findings
- Substituent Position : The 5-acetate group in the target compound balances solubility and metabolic stability better than 5-oxyacetic acid or bulky esters .
- Aromatic Groups : The 4-phenyl substituent enhances lipophilicity and bioactivity compared to methoxy or unsubstituted analogs .
- Synthetic Routes: Refluxing acetic acid methods yield higher purity (86–90%) compared to Knoevenagel condensations (60–73%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
